molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No.: B2655441
CAS No.: 733795-46-5
M. Wt: 285.32
InChI Key: UIUXINYILGLYBR-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid typically involves the reaction of 2-aminophenol with aldehydes or other suitable precursors under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions. The reaction is carried out in water, and the product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
  • This compound derivatives
  • Benzoxazole derivatives with different substituents

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzoxazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the sulfanyl group and the benzoic acid moiety .

Biological Activity

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoxazole ring linked to a benzoic acid moiety via a sulfanyl group. This unique structural arrangement is believed to enhance its reactivity and biological interactions, making it a subject of interest in various fields of biological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism behind this activity may involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes essential for bacterial survival.

Antifungal Properties

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported its efficacy against several fungal pathogens, indicating that it could be developed into a therapeutic agent for treating fungal infections.

Anticancer Effects

The anticancer potential of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. Its ability to modulate these pathways positions it as a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : Likely involves inhibition of key enzymes or disruption of cellular structures.
  • Anticancer Mechanism : Induction of apoptosis and inhibition of proliferation through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanoneBenzoxazole with phenyl groupAntimicrobial, Antifungal
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazideBenzoxazole with hydrazide moietyEnzyme inhibition, Antimicrobial
Benzoxazole derivativesVaries based on substituentsDiverse biological activities

The presence of the sulfanyl group in this compound enhances its reactivity compared to other benzoxazole derivatives, potentially leading to improved biological efficacy.

Case Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited gram-positive and gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
  • Anticancer Research : In vitro studies showed that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 and HeLa. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • Fungal Inhibition Trials : The compound was tested against common fungal pathogens and exhibited strong antifungal activity, with effective concentrations comparable to established antifungal agents.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXINYILGLYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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